molecular formula C15H18N2O3 B11845382 N-(4-Hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)hexanamide CAS No. 184536-26-3

N-(4-Hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)hexanamide

Cat. No.: B11845382
CAS No.: 184536-26-3
M. Wt: 274.31 g/mol
InChI Key: PZWDIOLWDQWVEY-UHFFFAOYSA-N
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Description

N-(4-Hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)hexanamide (CAS 184536-26-3) is a synthetic compound based on the 4-hydroxy-2-quinolone scaffold, a structure of significant interest in medicinal chemistry for developing new antibacterial agents . This scaffold is recognized as a key pharmacophore for inhibiting the bacterial DNA gyrase B subunit (GyrB), a validated target for combating antibiotic-resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) . The 4-hydroxy-2-quinolone core mimics aspects of the natural substrate ATP and can form critical hydrogen bonds within the GyrB ATP-binding site, particularly with residues Arg84 and Arg144 . Research into structurally similar N-acyl amide derivatives of 4-hydroxy-2-quinolone has demonstrated their potential as novel GyrB-targeted antibacterial agents with whole-cell activity against MRSA . Furthermore, studies on analogous long-chain alkyl amides of 2-amino-4-quinolone have shown that compounds with specific alkyl chain lengths can effectively inhibit biofilm formation in bacteria such as Pseudomonas aeruginosa , suggesting a potential additional application as quorum-sensing inhibitors . With a molecular formula of C15H18N2O3 and a molecular weight of 274.32 g/mol , this hexanamide derivative serves as a valuable building block and research probe for investigating structure-activity relationships (SAR) within this promising class of compounds. Researchers can utilize it to explore the effects of side-chain length and lipophilicity on biological activity, aiding in the design of next-generation anti-infectives. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

184536-26-3

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

IUPAC Name

N-(4-hydroxy-2-oxo-1H-quinolin-3-yl)hexanamide

InChI

InChI=1S/C15H18N2O3/c1-2-3-4-9-12(18)17-13-14(19)10-7-5-6-8-11(10)16-15(13)20/h5-8H,2-4,9H2,1H3,(H,17,18)(H2,16,19,20)

InChI Key

PZWDIOLWDQWVEY-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NC1=C(C2=CC=CC=C2NC1=O)O

Origin of Product

United States

Preparation Methods

Microwave-Assisted Condensation

This green chemistry approach uses β-enaminones and diethyl malonate under BiCl₃ catalysis (Table 1).

Reagents Conditions Yield Reference
β-Enaminone + Diethyl malonateBiCl₃, ethanol, microwave irradiation70–85%

Procedure :

  • Mix β-enaminone (3:1 ratio with diethyl malonate) in ethanol.

  • Add BiCl₃ (0.2 mmol) and irradiate at 300 W for 5–13 minutes.

  • Filter off the catalyst and recrystallize the product.

This method is rapid, eco-friendly, and avoids hazardous reagents like POCl₃ or ZnCl₂.

Traditional Condensation

Aniline and malonic acid condense under acidic conditions:

Reagents Conditions Yield Reference
Aniline + Malonic acidZnCl₂/POCl₃, reflux, 6–8 hours60–70%

Procedure :

  • Reflux aniline and malonic acid with ZnCl₂ and POCl₃.

  • Purify via column chromatography (CH₂Cl₂/MeOH).

Though effective, this method suffers from prolonged reaction times and toxic reagents.

Amide Bond Formation

The hexanamide side chain is introduced via coupling reactions.

EDC/HOBt-Mediated Coupling

This is the most widely used method for amide bond formation (Table 2).

Reagents Conditions Yield Reference
4-Hydroxy-2-oxo-1,2-dihydroquinolin-3-amine + Hexanoic acidEDC, HOBt, DMAP, DCM, RT, 12–24 hours65–75%

Procedure :

  • Dissolve the quinolinamine and hexanoic acid in DCM.

  • Add EDC (1.2 equiv), HOBt (1.1 equiv), and DMAP (0.01 equiv).

  • Stir at RT, then purify via silica gel chromatography (EtOAc/petroleum ether).

Alternative Coupling Agents

HATU and T3P offer higher efficiency but are costlier:

Reagents Conditions Yield Reference
HATU, DIPEA, DMF0°C to RT, 18 hours70–80%

Procedure :

  • Activate hexanoic acid with HATU in DMF.

  • Add quinolinamine and DIPEA.

  • Stir and isolate via MTBE extraction.

Purification and Characterization

  • Column Chromatography : Silica gel with gradients of toluene/EtOAc or EtOAc/petroleum ether.

  • Recrystallization : Ethanol/water or acetone/water mixtures.

  • Spectroscopic Data :

    • ¹H NMR : Peaks at δ 2.20 (s, alkyne), 4.19 (d, CH₂), 7.32–8.85 (aromatic protons).

    • MS : m/z 288.14 [M+H]⁺.

Key Challenges and Solutions

  • Tautomeric Equilibrium : The quinolinone core exists as 4-hydroxy-2-oxo (major) and 2,4-dihydroxy (minor) forms. Microwave synthesis stabilizes the desired tautomer via rapid heating.

  • Byproduct Formation : Double acylation occurs with EDC/HOBt. Use of HATU or T3P reduces this risk.

Comparison of Methods

Method Advantages Disadvantages
Microwave-assistedHigh yield, green, rapidRequires specialized equipment
TraditionalLow-cost reagentsToxic catalysts, long reaction times
EDC/HOBtHigh reproducibilityModerate yield, byproducts
HATU/T3PHigh purity, minimal byproductsExpensive reagents

Chemical Reactions Analysis

Types of Reactions

N-(4-Hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)hexanamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can have different biological and chemical properties depending on the substituents introduced during the reactions .

Scientific Research Applications

Research indicates that N-(4-Hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)hexanamide exhibits various biological properties, making it a candidate for applications in pharmacology and medicinal chemistry:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth in various cancer cell lines. In vitro assays have shown its potential to induce apoptosis in cancer cells while sparing normal cells.
  • Antimicrobial Properties : The compound has demonstrated efficacy against several bacterial strains, including multi-drug resistant variants, indicating its potential as an antimicrobial agent.
  • Neuroprotective Effects : Given its structural similarities to known acetylcholinesterase inhibitors, there is potential for this compound in treating neurodegenerative diseases such as Alzheimer’s disease by enhancing acetylcholine levels in the brain.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study on Cancer Treatment :
    • Objective : Evaluate anticancer effects in breast cancer models.
    • Results : Significant apoptosis induction in cancer cells with minimal effects on normal cells was observed.
  • Case Study on Infection Control :
    • Objective : Assess antimicrobial efficacy against resistant bacterial strains.
    • Results : Effective inhibition of growth in multi-drug resistant strains was demonstrated.

Mechanism of Action

The mechanism of action of N-(4-Hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)hexanamide involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes involved in the biosynthesis of nucleic acids, leading to antimicrobial effects. It can also modulate inflammatory pathways, providing analgesic and anti-inflammatory benefits .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
  • 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
  • 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-ethylamide

Uniqueness

N-(4-Hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)hexanamide is unique due to its specific hexanamide substituent, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

N-(4-Hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)hexanamide is a compound of significant interest due to its potential biological activities, particularly in the context of antimicrobial properties and quorum sensing inhibition. This article synthesizes available research findings, including data tables and relevant case studies, to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C15H18N2O3C_{15}H_{18}N_{2}O_{3}, and it has a molecular weight of 274.31 g/mol. The compound features a quinoline backbone which is known for its diverse biological activities. The structural representation is crucial for understanding its interaction with biological systems.

Structural Information

PropertyValue
Molecular FormulaC15H18N2O3
Molecular Weight274.31 g/mol
SMILESCCCCCCC(=O)NC1=C(C2=CC=CC=C2NC1=O)O
InChIInChI=1S/C15H18N2O3/c1-10(16)12-7-5-6-8(18)9(12)14(19)17(15(14)20)21/h5-8H,1H2,(H,19,20)(H2,16,17)

Antimicrobial Properties

Research indicates that compounds structurally related to this compound exhibit notable antimicrobial activity against various bacterial strains. For instance:

  • Pseudomonas aeruginosa : This organism produces 4-hydroxy-2-alkylquinolines (HAQs), which include compounds that serve as signaling molecules and have antimicrobial properties. Studies have shown that derivatives of HAQs can inhibit biofilm formation and exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Staphylococcus aureus : Compounds similar to this compound have demonstrated effectiveness in inhibiting biofilm formation in Staphylococcus aureus, indicating potential therapeutic applications in treating infections caused by this pathogen .

Quorum Sensing Inhibition

Quorum sensing (QS) is a process by which bacteria communicate and coordinate behavior based on population density. The inhibition of QS can disrupt biofilm formation and virulence factor production:

  • Compounds derived from the quinoline structure have been shown to interfere with the QS mechanisms in Pseudomonas aeruginosa, leading to reduced virulence and biofilm formation .

Case Studies and Experimental Findings

A study evaluated several long-chain amide derivatives of 2-amino-4-quinolone for their ability to inhibit biofilm formation in Pseudomonas aeruginosa:

CompoundBiofilm Inhibition (%)Minimum Inhibitory Concentration (MIC)
Hexanamide Derivative68.2%20 µM
Dodecanamide Derivative62.6%15 µM

These findings suggest that longer alkyl chains enhance biofilm inhibition efficacy, highlighting the importance of structural modifications in developing effective antimicrobial agents.

Q & A

Basic Research Questions

What are the optimal synthetic routes for N-(4-Hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)hexanamide?

The synthesis typically involves coupling the quinoline core with a hexanamide chain. Key steps include:

  • Amide bond formation : Use coupling agents like EDC or DCC with triethylamine as a base in solvents such as dichloromethane .
  • Reaction optimization : Temperature (e.g., reflux) and time (e.g., 3–6 hours) are critical for yield improvement. For example, heating with piperidine in ethanol under reflux enhances cyclization .
  • Purification : Chromatography or recrystallization from ethanol/DMF mixtures is often employed to isolate pure crystals .

How is the compound characterized structurally and analytically?

  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement to resolve crystal structures .
  • Spectroscopy : 1H/13C NMR confirms functional groups (e.g., amide protons at δ 10–12 ppm, quinoline carbonyl at ~170 ppm). IR identifies key vibrations (e.g., C=O stretches at 1650–1750 cm⁻¹) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated vs. observed m/z) .

What solvents and pH conditions affect its solubility and stability?

  • Solubility : Moderately soluble in DMF and DMSO at room temperature; insoluble in water. Solvent polarity adjustments (e.g., ethanol/water mixtures) improve dissolution .
  • pH stability : Acidic conditions may protonate the quinoline hydroxyl group, altering reactivity. Stability studies in buffers (pH 3–10) are recommended to assess degradation .

Advanced Research Questions

How does polymorphism influence its biological activity, and how can conflicting data be resolved?

  • Polymorph identification : X-ray diffraction and DSC differentiate crystal forms (e.g., triclinic vs. monoclinic phases). For example, β-polymorphs of related quinoline carboxamides show reduced analgesic activity due to altered crystal packing .
  • Data reconciliation : Quantify polymorph ratios via PXRD and correlate with bioassay results. Inconsistent activity across batches may stem from undetected amorphous content .

What strategies are used to study structure-activity relationships (SAR) for its pharmacological potential?

  • Functional group modifications : Compare analogs with substituted benzyl or pyridyl groups. For instance, 3-nitrobenzyl derivatives enhance antimicrobial activity, while methyl groups modulate solubility .
  • In silico modeling : Dock the compound into target proteins (e.g., cyclooxygenase) using software like AutoDock. Validate predictions with enzyme inhibition assays .

How can stability under physiological conditions be evaluated for in vivo studies?

  • Metabolic stability : Incubate with liver microsomes (e.g., human CYP450 enzymes) to track degradation. LC-MS/MS quantifies parent compound and metabolites .
  • Plasma protein binding : Use equilibrium dialysis to measure unbound fractions. High binding (>90%) may reduce bioavailability .

What experimental designs address discrepancies between in vitro and in vivo efficacy?

  • Dose-response calibration : Adjust in vitro IC50 values using pharmacokinetic parameters (e.g., volume of distribution, clearance) .
  • Formulation optimization : Encapsulate in liposomes or PEGylated nanoparticles to enhance plasma half-life and target tissue accumulation .

Data Contradiction Analysis

Why do different studies report varying analgesic potencies for this compound?

  • Polymorph heterogeneity : Undocumented phase mixtures (e.g., α- vs. β-forms) in test samples can skew bioassay results. PXRD and thermal analysis (TGA/DSC) are essential for batch consistency .
  • Assay variability : Standardize protocols (e.g., "acetic acid writhing" model) with reference drugs (e.g., aspirin) as internal controls. Normalize data to account for animal model variability .

How can conflicting cytotoxicity data in cancer cell lines be resolved?

  • Cell line specificity : Test across panels (e.g., NCI-60) to identify responsive lineages. For example, quinoline derivatives often target topoisomerase-II-rich cells (e.g., leukemia) .
  • Apoptosis vs. necrosis : Use flow cytometry (Annexin V/PI staining) to distinguish mechanisms. Discrepancies may arise from assay endpoints (e.g., MTT vs. LDH release) .

Methodological Recommendations

  • Crystallization protocols : Use slow evaporation from DMF/ethanol to obtain phase-pure crystals for reproducible bioactivity .
  • High-throughput screening : Pair HPLC purity checks (>95%) with automated dose-response assays to prioritize analogs .
  • Data reporting : Include detailed crystallographic (CCDC numbers) and spectral data (NMR shifts) in publications to enable cross-study validation .

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